{[(Trimethylsilyl)oxy]imino}methanone
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Overview
Description
{[(Trimethylsilyl)oxy]imino}methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties This compound is characterized by the presence of a trimethylsilyl group attached to an oxime functional group, which is further connected to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Trimethylsilyl)oxy]imino}methanone typically involves the reaction of trimethylsilyl chloride with an appropriate oxime precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. Industrial methods may also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[(Trimethylsilyl)oxy]imino}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
{[(Trimethylsilyl)oxy]imino}methanone has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(Trimethylsilyl)oxy]imino}methanone involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the oxime group can participate in various chemical transformations. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: A precursor used in the synthesis of {[(Trimethylsilyl)oxy]imino}methanone.
Oximes: Compounds with similar functional groups that exhibit comparable reactivity.
Methanone Derivatives: Compounds with a methanone moiety that share some chemical properties.
Uniqueness
This compound is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its stability make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
86672-45-9 |
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Molecular Formula |
C4H9NO2Si |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
isocyanatooxy(trimethyl)silane |
InChI |
InChI=1S/C4H9NO2Si/c1-8(2,3)7-5-4-6/h1-3H3 |
InChI Key |
DDAOQJPKGRPCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)ON=C=O |
Origin of Product |
United States |
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